4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
Description
4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their pharmacological properties. This compound features a quinoline moiety, which is a nitrogen-containing heterocycle, and a benzamide group, making it a significant molecule for various scientific research applications.
Properties
IUPAC Name |
4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-13-7-9-15(10-8-13)18(22)21-20-12-16-5-2-4-14-6-3-11-19-17(14)16/h2-12H,1H3,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDZEUQBXPPCJF-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide typically involves the condensation of 4-methylbenzoyl chloride with 8-aminoquinoline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid-supported catalysts can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular pathways, such as topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
N-(quinolin-8-yl)benzamides: These derivatives also feature the quinoline and benzamide groups and are used in similar applications.
Uniqueness
4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is unique due to the presence of the 4-methyl group, which can enhance its lipophilicity and improve its ability to penetrate cellular membranes. This structural feature may contribute to its higher potency and efficacy in biological applications compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
